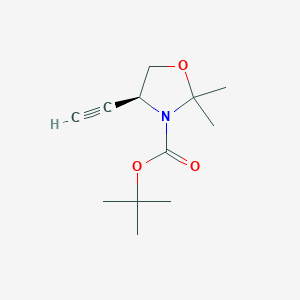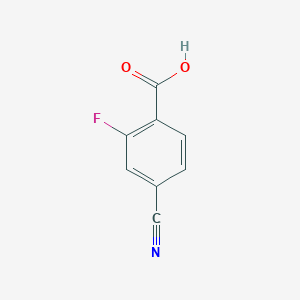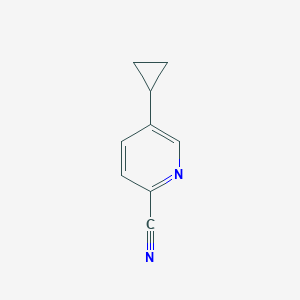![molecular formula C12H12Cl2O2 B063634 3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-dione CAS No. 175136-81-9](/img/structure/B63634.png)
3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-dione is a chemical compound that belongs to the family of arylalkylketones. It is commonly known as diclofenac, which is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. In recent years, diclofenac has gained significant attention in the scientific community due to its potential applications in various fields, including scientific research.
Wirkmechanismus
Diclofenac works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, diclofenac reduces inflammation, relieves pain, and reduces fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are implicated in various pathological conditions. Moreover, diclofenac has been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of diclofenac for lab experiments is its well-established mechanism of action. This makes it an ideal tool for studying the effects of 3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-diones on various physiological processes. Moreover, diclofenac is readily available and relatively inexpensive, making it accessible to researchers with limited resources. However, one of the main limitations of diclofenac is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of diclofenac in scientific research. One potential application is in the development of new cancer therapies. Diclofenac has been shown to exhibit anti-tumor and anti-angiogenic properties, making it a potential candidate for cancer treatment. Moreover, diclofenac has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, diclofenac has been shown to have anti-inflammatory effects in the gut, making it a potential candidate for the treatment of inflammatory bowel disease.
Synthesemethoden
The synthesis of diclofenac involves the reaction of 2,6-dichlorobenzyl chloride with 2-(2,4-dichlorophenyl)acetyl chloride in the presence of triethylamine and dimethylformamide. The resulting product is then treated with sodium hydroxide to obtain diclofenac.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively used in scientific research due to its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to study the mechanism of action of 3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-diones and their effects on various physiological processes. Moreover, diclofenac has been shown to exhibit anti-tumor and anti-angiogenic properties, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
175136-81-9 |
|---|---|
Molekularformel |
C12H12Cl2O2 |
Molekulargewicht |
259.12 g/mol |
IUPAC-Name |
3-[(2,6-dichlorophenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C12H12Cl2O2/c1-7(15)9(8(2)16)6-10-11(13)4-3-5-12(10)14/h3-5,9H,6H2,1-2H3 |
InChI-Schlüssel |
JJHUBEFIMHFCRR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CC1=C(C=CC=C1Cl)Cl)C(=O)C |
Kanonische SMILES |
CC(=O)C(CC1=C(C=CC=C1Cl)Cl)C(=O)C |
Synonyme |
3-(2,6-DICHLOROBENZYL)PENTANE-2,4-DIONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one](/img/structure/B63551.png)
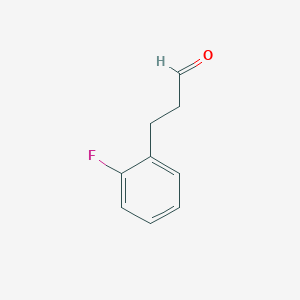
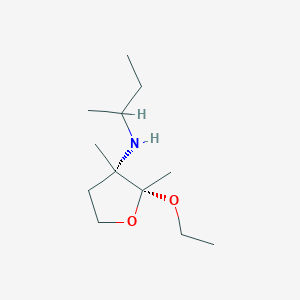
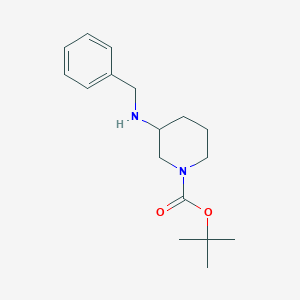

![3-[2-({3-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B63560.png)
